Anethole; fenchone; tarragon
Description
Properties
IUPAC Name |
1-methoxy-4-prop-1-enylbenzene;1-methoxy-4-prop-2-enylbenzene;1,3,3-trimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O.2C10H12O/c1-9(2)7-4-5-10(3,6-7)8(9)11;2*1-3-4-9-5-7-10(11-2)8-6-9/h7H,4-6H2,1-3H3;3-8H,1-2H3;3,5-8H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHSPPLZGYJDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)OC.CC1(C2CCC(C2)(C1=O)C)C.COC1=CC=C(C=C1)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Steam Distillation
Anethole, primarily trans-anethole, is extracted from Illicium verum (star anise) via steam distillation. Macroscale methods involve grinding seed pods, mixing with water, and heating to generate steam. The distillate is separated, extracted with diethyl ether, dried with MgSO₄, and concentrated via rotary evaporation.
Key Parameters
| Component | Quantity/Condition |
|---|---|
| Star anise | 3.5 g (ground) |
| Water | 60 mL (initial) + 20 mL (refill) |
| Distillate volume | 40 mL (total) |
| Solvent | Diethyl ether (2 × 20 mL) |
Yields depend on extraction efficiency, with microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) improving outcomes. MAE using ethanol (96%, 1:5 w/v) achieves 30.76% yield , while UAE reaches 41.05% .
Solvent Extraction
Conventional methods employ n-hexane or ethyl acetate. Hydrodistillation and solvent extraction yield anethole-rich oils, though MAE outperforms traditional techniques in metabolite recovery.
Enzyme-Assisted Extraction
Lipase from Aspergillus oryzae enhances cell wall breakdown, achieving 40.90% yield in ethanol. This method reduces solvent usage and preserves bioactive compounds.
Preparation of Fenchone
Catalytic Dehydrogenation of Fenchol
Fenchone is synthesized via oxidative dehydrogenation of fenchol using tailored catalysts.
Process Overview
- Material Dewatering : Fenchol (98% purity) and solvent (dimethylbenzene or terpinene derivatives) are heated to remove moisture.
- Catalytic Dehydrogenation : A self-prepared catalyst (e.g., copper sulfate/sodium carbonate) is added at 160–170°C for 5–7 hours.
- Solvent Recovery : Distillation recovers solvents like dimethylbenzene for reuse.
- Esterification and Refinement : Acetic anhydride and sulfuric acid refine the product, followed by vacuum fractional distillation (>680 mmHg) to achieve >99% purity.
Catalyst and Solvent Comparison
| Catalyst/Solvent | Conditions | Yield/Purity |
|---|---|---|
| CuSO₄/Na₂CO₃ | 70°C, 1:1.2 molar ratio | >99% purity |
| Terpinene derivatives | 176–178°C distillation | High yield, non-toxic |
Green Chemistry Innovations
Plant-derived solvents (e.g., terpinene) reduce hazardous residues and enhance sustainability.
Preparation of Tarragon
Steam Distillation
Tarragon essential oil (Artemisia dracunculus) is obtained via steam distillation. The process isolates estragole (anethole isomer), β-ocimene, and limonene.
Key Components
| Compound | Function |
|---|---|
| Estragole | Anise-like aroma |
| (Z)-β-ocimene | Fresh herbaceous notes |
| Limonene | Citrus undertones |
Deep Eutectic Solvents (DESs)
DESs (e.g., choline chloride/urea) extract bioactive phenolics and amino acids with higher efficiency than ethanol. DES10 yields 59 mg/100 g phenolics and 2500 mg/kg amino acids .
Culinary Infusion Methods
Blending fresh tarragon with olive or canola oil creates flavored oils:
- Blanching : Herbs are briefly boiled and iced to preserve color.
- Blending : Oil and herbs are pureed, strained, and stored refrigerated.
Recipe Parameters
| Component | Quantity |
|---|---|
| Fresh tarragon | 10–12 g |
| Oil | 100 mL (canola/olive) |
| Processing Time | 1–2 minutes (high-speed blender) |
Comparative Analysis of Methods
Anethole vs. Fenchone vs. Tarragon
Sustainability Metrics
| Metric | Anethole | Fenchone | Tarragon |
|---|---|---|---|
| Solvent Recyclability | Moderate (ether, ethanol) | High (terpinene) | Low (DESs) |
| Energy Use | High (MAE/UAE) | Moderate | Low (steam distillation) |
| Waste Generation | Moderate | Low | Low |
Chemical Reactions Analysis
Anethole
Anethole undergoes various chemical reactions, including:
Oxidation: Converts anethole to anisaldehyde using oxygen and a catalyst.
Reduction: Reduces anethole to dihydroanethole using hydrogen and a metal catalyst.
Substitution: Anethole can undergo electrophilic aromatic substitution reactions.
Fenchone
Fenchone participates in:
Condensation: Forms chiral iminopyridine ligands with pyridinylalkylamines.
Oxidation: Converts to fenchone oxide using oxidizing agents.
Tarragon
Tarragon’s primary component, estragole, undergoes:
Oxidation: Converts to p-anisaldehyde.
Hydroxylation: Forms hydroxyestragole.
Scientific Research Applications
Pharmacological Activities
Antimicrobial Properties
- Anethole has demonstrated significant antimicrobial activity against various bacteria and fungi. A study showed that the essential oils containing anethole were effective against pathogens like Escherichia coli and Candida albicans .
Anticancer Potential
- Research indicates that anethole possesses anti-tumor activities. For instance, it has been shown to inhibit metastasis in fibrosarcoma cell lines . Fennel extracts rich in anethole have been associated with reduced tumor growth in animal models .
Anti-inflammatory Effects
- Both anethole and fenchone have exhibited anti-inflammatory properties. Anethole was found to reduce inflammation markers in experimental models .
Food Industry Applications
Flavoring Agent
- Anethole is widely used as a flavoring agent in beverages (e.g., absinthe) and confections due to its sweet aroma . Its use is prevalent in Mediterranean cuisines.
Preservative Qualities
- The antimicrobial properties of anethole make it a potential natural preservative in food products, extending shelf life by inhibiting spoilage organisms .
Agricultural Uses
Acaricidal Activity
- Essential oils from fennel containing trans-anethole have shown significant acaricidal activity against ticks like Rhipicephalus annulatus. Studies report effective concentrations for both adult ticks and larvae .
Pest Repellent
- Anethole has been identified as a natural insect repellent, providing a safer alternative to synthetic pesticides. Its efficacy was demonstrated in various trials where it achieved high repellency rates against common agricultural pests .
Data Tables
| Compound | Source | Primary Application | Notable Effects |
|---|---|---|---|
| Anethole | Fennel, Anise | Flavoring, Antimicrobial | Anticancer, Anti-inflammatory |
| Fenchone | Fennel | Flavoring, Acaricide | Less effective than anethole |
| Tarragon | Artemisia dracunculus | Culinary use, Medicinal | Contains both anethole and fenchone |
Case Studies
- Antimicrobial Efficacy Study
- Acaricidal Activity Research
- Anticancer Mechanisms Investigation
Mechanism of Action
Anethole
Anethole modulates several molecular pathways, including NF-kB and TNF-α signaling, to exert its anti-inflammatory and anticarcinogenic effects .
Fenchone
Fenchone interacts with various proteins, including β-ketoacyl acyl carrier protein synthase and 1,3-β-D-glucan synthase, to exhibit its antimicrobial and diuretic effects .
Tarragon
Estragole, a major component of tarragon, modulates enzyme activities and exhibits antimicrobial properties .
Comparison with Similar Compounds
Anethole
Anethole (C₁₀H₁₂O) is a phenylpropene and the primary constituent of Foeniculum vulgare (fennel) essential oil, contributing to its sweet, licorice-like aroma. It constitutes 50–90% of sweet fennel oil and 61–70% in bitter varieties . Anethole is also present in tarragon (Artemisia dracunculus), basil, and anise, and is widely used in food flavoring and pharmaceuticals due to its antimicrobial, anti-inflammatory, and neuroprotective properties .
Fenchone
Fenchone (C₁₀H₁₆O) is a bicyclic monoterpene responsible for fennel’s camphoraceous odor. It typically constitutes 1–20% of fennel essential oil, with higher concentrations (up to 20%) in bitter fennel and lower levels (<5%) in sweet varieties . Fenchone exhibits analgesic and anti-inflammatory activities and is a key component in pharmacopeial standards .
Tarragon
Tarragon (Artemisia dracunculus) contains estragole (methyl chavicol, 60–75%) as its dominant compound, alongside smaller amounts of anethole (4–10%) and traces of fenchone . While estragole imparts tarragon’s distinctive flavor, it is classified as a genotoxic carcinogen, necessitating regulated use .
Comparative Analysis
Chemical Composition and Structural Features
Structural Notes:
Pharmacological Activities
Key Findings :
- Anethole reduces inflammation by inhibiting NF-κB signaling and exhibits antifungal activity against Fusarium solani .
- Fenchone modulates pain receptors (e.g., TRP channels) and enhances digestive function .
- Estragole is metabolized to 1'-hydroxyestragole, a genotoxic compound, prompting regulatory restrictions .
Environmental and Agricultural Influences
- Fertilizers : Organic fertilizers decrease fenchone content in fennel (e.g., from 10.25% in control to 6.14% with vermicompost) while increasing anethole due to their inverse correlation .
- Climate Stress : Drought and soil treatments reduce essential oil yield and alter anethole/fenchone ratios, impacting aroma profiles .
- Cultivation Practices: Wild fennel contains higher fenchone (bitter notes) than cultivated varieties, which prioritize sweeter anethole .
Biological Activity
Anethole, fenchone, and tarragon are bioactive compounds primarily derived from the essential oils of plants such as fennel (Foeniculum vulgare), anise, and tarragon (Artemisia dracunculus). These compounds have garnered attention for their diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and potential therapeutic effects. This article delves into the biological activities of these compounds, supported by research findings and data tables.
Anethole
Chemical Profile:
Anethole is a phenylpropene compound predominantly found in anise and fennel. Its chemical structure allows it to exhibit various biological activities.
Biological Activities:
-
Antimicrobial Activity:
Anethole has demonstrated potent antimicrobial properties against a range of bacteria and fungi. It exhibits both bacteriostatic and bactericidal effects against Salmonella enterica and enhances the antifungal activity of other phytochemicals against Candida albicans and Saccharomyces cerevisiae . -
Anti-inflammatory Effects:
Research indicates that anethole can significantly suppress pro-inflammatory cytokines such as IL-1β and TNF-α in animal models of periodontitis. In a study involving LPS-induced periodontitis in rats, anethole treatment led to a marked decrease in TNF-α levels comparable to that of ketoprofen, a well-known anti-inflammatory drug . -
Estrogenic Activity:
Anethole has been shown to increase uterine weight in immature female rats, suggesting estrogenic effects that may influence prolactin secretion . -
Antioxidant Properties:
Anethole exhibits antioxidant activity by scavenging free radicals and enhancing the activity of antioxidant enzymes .
Fenchone
Chemical Profile:
Fenchone is a bicyclic monoterpene found in fennel oil and other essential oils.
Biological Activities:
Tarragon (Artemisia dracunculus)
Chemical Profile:
Tarragon contains several bioactive compounds, including estragole (an isomer of anethole) and other phenolic compounds.
Biological Activities:
-
Antioxidant Activity:
The essential oil of tarragon has shown significant antioxidant capacity, which can help mitigate oxidative stress . -
Anti-inflammatory Effects:
Tarragon extracts have been noted for their ability to reduce inflammation markers in various studies, suggesting potential applications in managing inflammatory diseases . -
Antimicrobial Activity:
Similar to its counterparts, tarragon exhibits antimicrobial properties against various pathogens, making it useful in food preservation and health applications .
Comparative Table of Biological Activities
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity | Estrogenic Activity |
|---|---|---|---|---|
| Anethole | Strong | Significant suppression of IL-1β and TNF-α | Moderate | Yes |
| Fenchone | Moderate | Potential (needs more research) | Limited | No |
| Tarragon | Moderate | Notable | High | No |
Case Studies
-
Anethole in Periodontitis Treatment:
A study evaluated the effects of anethole on LPS-induced periodontitis in rats. Results showed that anethole significantly reduced inflammatory markers (IL-1β and TNF-α) compared to controls, indicating its potential as a therapeutic agent for periodontal disease . -
Fennel Essential Oil Composition:
Research on Foeniculum vulgare revealed that essential oils rich in anethole (up to 36%) exhibited moderate antioxidant activities alongside significant antimicrobial effects against Staphylococcus aureus . -
Tarragon Extracts Against Oxidative Stress:
Extracts from tarragon demonstrated high antioxidant activity through various assays, suggesting their utility in preventing oxidative damage .
Q & A
Q. What analytical methods are recommended for quantifying anethole and fenchone in plant matrices, and how can method validation be approached?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying anethole and fenchone due to its sensitivity in resolving isomers (e.g., cis/trans-anethole) and detecting trace components. For method validation, parameters such as linearity, precision, accuracy, and limit of detection (LOD) should be assessed using certified reference standards. Chiral GC columns are required to distinguish (+)-fenchone enantiomers, which exhibit distinct bioactivities . Method validation protocols must align with regulatory guidelines (e.g., USP, EP) and include cross-laboratory reproducibility tests .
Q. How do soil treatments influence the anethole/estragole ratio in Foeniculum vulgare essential oils?
Soil composition directly impacts phenylpropene biosynthesis. Nitrogen-rich soils increase anethole production (up to 60%), while phosphorus-deficient soils elevate estragole levels. Experimental designs should compare controlled greenhouse trials with field studies to isolate soil effects from environmental variables. GC-MS profiling of essential oils across treatments can quantify compositional shifts, with ANOVA used to assess significance .
Q. What are the standard protocols for isolating tarragon chemotypes with high anethole versus methyl chavicol content?
Hydrodistillation followed by GC-MS analysis is standard for chemotype identification. Russian tarragon (Artemisia dracunculus) typically contains 80–90% methyl chavicol, while Japanese tarragon accumulates anethole (up to 35%). Field collections must specify geographic origin and use voucher specimens to ensure taxonomic accuracy. Post-harvest drying conditions (e.g., 40°C for 48 hours) should be standardized to prevent compound degradation .
Advanced Research Questions
Q. How can researchers resolve contradictory reports on the dominant components (anethole vs. methyl chavicol) in Artemisia dracunculus essential oils across studies?
Contradictions arise from chemotypic variation and misidentification of subspecies. To address this:
Q. What experimental strategies optimize supercritical CO₂ extraction parameters to maximize anethole yield while minimizing co-extraction of fatty oils?
A two-stage separation process is critical. Pilot-scale studies show that pressures of 80–84 bar and temperatures of 31–35°C in the first separator reduce fatty oil co-extraction by 40%. Response surface methodology (RSM) can model interactions between pressure, temperature, and flow rate. Validate with GC-MS to confirm anethole purity (>90%) and assess terpene contamination .
Q. How does enantiomeric purity of fenchone impact its bioactivity in pharmacological studies?
(+)-Fenchone exhibits stronger antimicrobial and anti-inflammatory activity than (-)-fenchone. Chiral separation via HPLC with amylose-based columns enables isolation of enantiomers. Comparative bioassays (e.g., MIC tests against Candida albicans) should pair enantiomerically pure standards with racemic mixtures to quantify potency differences .
Q. What methodological considerations are critical when investigating synergistic effects between anethole and conventional chemotherapeutic agents in vitro?
- Use dose-response matrices (e.g., Chou-Talalay method) to calculate combination indices (CI).
- Include apoptosis assays (Annexin V/PI staining) and cell cycle analysis to differentiate synergistic cytotoxicity from additive effects.
- Control for solvent interference (e.g., DMSO) in viability assays, as anethole’s hydrophobicity requires careful emulsification .
Q. How can chemometric tools address variability in fenchone content across Foeniculum vulgare cultivars?
High variability (1.5–22.4% fenchone) necessitates large sample sizes (n ≥ 30 per cultivar) and hierarchical clustering to identify stable genotypes. Near-infrared spectroscopy (NIRS) coupled with PLS regression enables rapid, non-destructive phenotyping for breeding programs .
Data Contradiction Analysis
Q. Why do studies report conflicting anethole concentrations (52–96%) in Pimpinella anisum essential oils?
Discrepancies stem from post-harvest processing:
- Delayed distillation (>24 hours post-harvest) reduces anethole by 15–20% due to enzymatic oxidation.
- Geographic origin affects phenylpropanoid pathways; Mediterranean cultivars yield higher anethole than temperate ones.
- GC-MS integration parameters (e.g., peak threshold settings) must be standardized to avoid quantification errors .
Q. What factors explain the inconsistent antifungal activity reported for tarragon essential oil?
Methyleugenol-rich chemotypes (e.g., French tarragon) show weaker antifungal effects compared to anethole-dominant varieties. Bioactivity assays should specify fungal strains (e.g., Aspergillus flavus vs. Fusarium graminearum) and include positive controls (e.g., amphotericin B). Synergistic interactions with minor components (e.g., limonene) may also modulate efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
